molecular formula C14H13FO2 B2882272 (4-[(2-Fluorophenyl)methoxy]phenyl)methanol CAS No. 690963-48-5

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol

Cat. No.: B2882272
CAS No.: 690963-48-5
M. Wt: 232.254
InChI Key: GEPCVUQQSDLTEN-UHFFFAOYSA-N
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Description

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol is a benzyl alcohol derivative featuring a 2-fluorobenzyloxy group attached to the para position of a phenyl ring, with a hydroxymethyl (-CH₂OH) substituent at the benzylic position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the fluorine atom’s electron-withdrawing effects and the polar hydroxyl group.

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPCVUQQSDLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(2-Fluorophenyl)methoxy]phenyl)methanol typically involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce the corresponding alcohol or hydrocarbon .

Scientific Research Applications

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-[(2-Fluorophenyl)methoxy]phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenylmethanol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Evidence Source
(4-[(2-Fluorophenyl)methoxy]phenyl)methanol (Target) 2-Fluorobenzyloxy, -CH₂OH 246.24 Moderate lipophilicity; potential H-bonding -
{4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol 2-Fluorobenzyloxy, 3-methoxy, -CH₂OH 262.28 Increased polarity due to methoxy; unstudied
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine 2-Fluorobenzyloxy, -CH₂NH₂ 245.26 Loss of MCC-555’s dual-enhancing activity
4-Fluoro-2-(4-methoxybenzyl)phenol 4-Fluoro, 4-methoxybenzyl, -OH 246.26 Phenolic acidity; electron-donating effects
4-Hydroxy-3,5-dimethoxybenzenemethanol 3,5-dimethoxy, -CH₂OH 184.19 High polarity; antioxidant potential

Functional Group Impact

  • Hydroxyl vs. Amine Substitution : Replacing the hydroxymethyl group with an amine ({4-[(2-fluorophenyl)methoxy]phenyl}methanamine) eliminates hydrogen-bonding capacity and introduces basicity. This modification abolished the dual-enhancing effect on lipid droplets and calcium precipitation observed in the parent compound MCC-555, highlighting the critical role of the hydroxyl group in biological interactions .
  • Methoxy vs.

Physicochemical Properties

  • Lipophilicity : Fluorine’s electronegativity reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation. However, the hydroxymethyl group increases polarity, likely resulting in a logP value between 2.0–3.0, comparable to antimycobacterial N-arylpiperazines (logKᴡ: 2.113–2.930) .
  • Solubility: The hydroxyl group improves aqueous solubility relative to non-polar analogues like 4-Fluoro-2-(4-methoxybenzyl)phenol, which lacks the benzylic alcohol .

Biological Activity

The compound (4-[(2-Fluorophenyl)methoxy]phenyl)methanol , also known as a diphenylmethanol derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16F1O2
  • Molecular Weight : 270.3 g/mol
  • Chemical Structure : The compound features a methoxy group attached to a phenyl ring, which is further substituted by a fluorophenyl group.

The biological activity of this compound is believed to stem from its interactions with various biological molecules. The fluorophenyl moiety may enhance binding affinity to specific receptors or enzymes, while the methoxy group can participate in hydrogen bonding, influencing the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 25 μM against various strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget StrainMIC (μM)
1Staphylococcus aureus< 25
2Escherichia coli< 25
3Bacillus subtilis< 25

Anti-Proliferative Activity

This compound has also been evaluated for anti-proliferative effects on cancer cell lines. Research indicates that it exhibits cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values often reported under 30 μM. This suggests a potential role as an anticancer agent .

Cell LineIC50 (μM)
HepG-2< 30
MCF-7< 30

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several derivatives against common pathogens. The results indicated that the tested compounds showed significant growth inhibition in both Gram-positive and Gram-negative bacteria, with specific mention of enhanced activity due to the presence of the fluorophenyl group .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell growth. The results demonstrated that modifications in the chemical structure significantly influenced the anti-proliferative activity, highlighting the importance of substituent effects on biological outcomes .

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